(+)-Tomoxetine (+)-Tomoxetine
Brand Name: Vulcanchem
CAS No.: 105314-53-2
VCID: VC21338457
InChI: InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1
SMILES: CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

(+)-Tomoxetine

CAS No.: 105314-53-2

Cat. No.: VC21338457

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(+)-Tomoxetine - 105314-53-2

CAS No. 105314-53-2
Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Standard InChI InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1
Standard InChI Key VHGCDTVCOLNTBX-KRWDZBQOSA-N
Isomeric SMILES CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2
SMILES CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Canonical SMILES CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2

Chemical Identity and Structure

(+)-Tomoxetine, also known as (S)-Tomoxetine, is chemically identified as (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine with the CAS registry number 105314-53-2 . This compound belongs to the phenoxypropylamine class of chemicals and represents the S-isomer of the racemic tomoxetine mixture. The molecular formula of (+)-Tomoxetine is C17H21NO with a calculated molecular weight of 255.35 g/mol . The compound is structurally characterized by a chiral center that determines its stereochemical configuration and subsequent biological activity profile.

The nomenclature "+" in (+)-Tomoxetine refers to the dextrorotatory optical activity of the molecule, indicating that it rotates plane-polarized light in a clockwise direction. This physical property distinguishes it from the pharmacologically more active (-)-isomer that forms the basis of the ADHD medication atomoxetine. The compound is also sometimes referred to as Atomoxetine Impurity B in pharmaceutical quality control contexts .

Physical and Chemical Properties

(+)-Tomoxetine exists as a solid at standard temperature and pressure. Its stereochemistry plays a crucial role in its chemical interactions and biological activities. As an S-enantiomer, it possesses specific three-dimensional spatial arrangement that determines its interaction with biological receptors and metabolic enzymes.

Structure-Activity Relationship

The stereochemical configuration of (+)-Tomoxetine significantly impacts its pharmacological activity. Comparative studies have demonstrated that the S(+) isomer exhibits approximately nine-fold lower potency as a norepinephrine transporter (NET) inhibitor compared to the R(-) isomer . This substantial difference in activity forms the pharmacological basis for why the R(-) isomer (atomoxetine) was selected for clinical development rather than the racemic mixture or the S(+) isomer.

The lower potency of (+)-Tomoxetine at the NET is attributed to its stereochemical configuration, which results in less optimal binding interactions with the transporter protein. This structural relationship highlights the critical importance of molecular chirality in determining biological activity and therapeutic potential.

Pharmacological Profile

(+)-Tomoxetine demonstrates a distinct pharmacological profile characterized by reduced noradrenergic activity compared to its R-enantiomer counterpart.

Receptor Binding and Inhibitory Activity

While the R(-) isomer (atomoxetine) is a potent and selective inhibitor of the norepinephrine transporter (NET), (+)-Tomoxetine exhibits significantly reduced potency at this target. This difference in activity has important implications for the potential therapeutic applications of these compounds. The comparative pharmacological properties of (+)-Tomoxetine and R(-)-Tomoxetine are summarized in Table 1.

Property(+)-Tomoxetine (S-isomer)R(-)-Tomoxetine (Atomoxetine)
NET Inhibitory PotencyApproximately 9-fold lowerHigher potency
Effect on Prefrontal Cortex DALimited data availableIncreases extracellular DA levels
Clinical ApplicationNot used therapeuticallyApproved for ADHD treatment
Serotonin Transporter BindingLimited data availableExhibits binding at clinically relevant doses

The reduced potency of (+)-Tomoxetine at the NET suggests that it may have limited utility as a therapeutic agent for conditions like ADHD, where norepinephrine reuptake inhibition is the desired mechanism of action.

Synthesis and Preparation

The preparation of enantiomerically pure (+)-Tomoxetine typically involves the resolution of racemic tomoxetine mixtures through selective crystallization techniques.

Enantiomeric Resolution

One documented method for obtaining enantiomerically pure (+)-Tomoxetine involves the use of chiral resolving agents. Specifically, (S)-(+)-mandelic acid has been employed as a resolving agent to separate the enantiomers of tomoxetine . The process typically involves the preparation of diastereomeric salts through the reaction of racemic tomoxetine with (S)-(+)-mandelic acid, followed by selective crystallization of the diastereomers based on their different physicochemical properties.

The process described in the literature involves:

  • Dissolving racemic tomoxetine in an organic solvent such as toluene

  • Adding methanol and (S)-(+)-mandelic acid

  • Heating the mixture to dissolve all components

  • Controlled cooling to induce selective crystallization

  • Isolation of the crystallized salt by filtration

  • Further purification through recrystallization if necessary

Through this process, the (R)-(−)-tomoxetine (S)-(+)-mandelate salt preferentially crystallizes, allowing for the eventual isolation of either enantiomer depending on the specific recovery methods employed.

Metabolic Fate

Known Metabolites

  • 2-Hydroxy-(S)-tomoxetine

  • 4-Hydroxy-(S)-tomoxetine

  • 2-Hydroxymethylatomoxetine

These metabolites result from hydroxylation reactions primarily mediated by cytochrome P450 enzymes. The specific metabolic pathways and the enzymes involved in these transformations would likely parallel those involved in atomoxetine metabolism, with potential quantitative differences due to stereochemical considerations.

Historical Context in ADHD Treatment Research

The development of tomoxetine and the subsequent selection of the R(-) isomer for clinical development represents an important chapter in the pharmacological treatment of ADHD. Initial research with tomoxetine demonstrated promising results for ADHD treatment, as evidenced by early clinical studies.

A double-blind, placebo-controlled, crossover study conducted with tomoxetine (before the marketing of the R-isomer as atomoxetine) in 22 adults with well-characterized ADHD showed significant therapeutic benefits. At an average oral dose of 76 mg/day, tomoxetine demonstrated good tolerability and produced significant improvements in ADHD symptoms. Eleven of 21 patients showed improvement after receiving tomoxetine, compared with only two of 21 patients who improved after receiving placebo . These early studies with the racemic mixture helped establish the potential for norepinephrine reuptake inhibitors in ADHD treatment, ultimately leading to the development of atomoxetine as the R(-) enantiomer.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator